m-Dioxane, 4,6-di-sec-butyl-
Description
m-Dioxane (1,3-dioxane) is a six-membered heterocyclic compound with two oxygen atoms at the 1- and 3-positions. The compound "m-Dioxane, 4,6-di-sec-butyl-" refers to a derivative where two sec-butyl (-CH(CH2CH3)2) groups are attached at the 4- and 6-positions of the 1,3-dioxane ring. This substitution pattern significantly alters its physicochemical properties compared to the parent compound.
Key characteristics inferred from similar compounds:
- Molecular formula: Likely C12H24O2 (based on substitution of two sec-butyl groups onto the C4H8O2 dioxane backbone).
- Molecular weight: ~200.32 g/mol.
- Applications: Potential uses as a surfactant base, solvent, or fuel additive, depending on its hydrophobicity and stability .
Properties
CAS No. |
16731-97-8 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
4,6-di(butan-2-yl)-1,3-dioxane |
InChI |
InChI=1S/C12H24O2/c1-5-9(3)11-7-12(10(4)6-2)14-8-13-11/h9-12H,5-8H2,1-4H3 |
InChI Key |
IDWHCBUZRIOADH-UHFFFAOYSA-N |
SMILES |
CCC(C)C1CC(OCO1)C(C)CC |
Canonical SMILES |
CCC(C)C1CC(OCO1)C(C)CC |
Origin of Product |
United States |
Chemical Reactions Analysis
Synthetic Methods and Precursor Reactions
1,3-Dioxane derivatives are typically synthesized via acid-catalyzed cyclocondensation. For example:
-
Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is prepared by reacting malonic acid with acetone in acetic anhydride and sulfuric acid .
-
Substituted 1,3-dioxanes often involve introducing alkyl groups via nucleophilic substitution or condensation. For instance, 5-sec-butyl derivatives are synthesized by reacting aldehydes/ketones with diols or malonic acid derivatives under acidic conditions .
Table 1: Key Synthetic Routes for Analogous 1,3-Dioxanes
Oxidation and Ring-Opening Reactions
-
Oxidation : The 1,3-dioxane ring undergoes oxidation with agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or ketones. For example, 5-[amino(thiomethyl)methylene]-1,3-dioxane derivatives oxidize to sulfoxides .
-
Ring-Opening : Acidic or basic hydrolysis cleaves the dioxane ring. For Meldrum’s acid, hydrolysis yields malonic acid derivatives .
Cross-Coupling and C–H Functionalization
-
Radical Coupling : In the presence of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), ethers like isochroman undergo cross-dehydrogenative coupling (CDC) with nucleophiles (e.g., Grignard reagents) to form C–C bonds .
-
Transition Metal Catalysis : Palladium-catalyzed C–H arylation of ethers (e.g., THF) with benzene derivatives proceeds via radical intermediates .
Table 2: Representative Reactions of 1,3-Dioxane Derivatives
Stability and Degradation
-
Thermal Stability : 1,3-Dioxanes with bulky substituents (e.g., sec-butyl) exhibit enhanced thermal stability due to steric protection of the acetal oxygen .
-
Environmental Degradation : Under UV light or aqueous acidic conditions, dioxanes undergo ring-opening to form diols or ketones .
Mechanistic Insights
Comparison with Similar Compounds
Substituent Position and Branching Effects
The position and branching of substituents on the 1,3-dioxane ring critically influence properties such as solubility, boiling point, and reactivity:
- Substituents: Two linear butyl (-C4H9) groups at positions 4 and 5. Applications: Used in surfactant formulations due to enhanced hydrophobicity compared to methyl-substituted derivatives . Key difference: The sec-butyl groups in 4,6-di-sec-butyl-m-dioxane introduce steric hindrance and branching, likely reducing crystallization tendencies and improving solubility in nonpolar solvents compared to linear analogs.
2,4,6-Trimethyl-1,3-dioxane (CAS 19145-91-6):
Aromatic vs. Aliphatic Substituents
- 4-Phenyl-2,4,6-trimethyl-1,3-dioxane (CAS 5182-36-5, Floropal®):
- Molecular formula : C13H18O2.
- Substituents : A phenyl group at position 4 and methyl groups at 2, 4, and 6.
- Applications : Employed in fragrances and cosmetics due to its aromatic character and stability .
- Contrast : The phenyl group enhances UV stability and introduces π-π interactions, unlike the purely aliphatic sec-butyl groups in the target compound.
Functional Group Variations
- 5-Isopropyl-5-(methoxymethyl)-2-methyl-m-dioxane (CAS 22645-41-6):
Physicochemical and Thermodynamic Data
The table below summarizes key parameters of 4,6-di-sec-butyl-m-dioxane and its analogs:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 4,6-di-sec-butyl-m-dioxane, and how can reaction parameters be optimized?
- Methodology : Begin with nucleophilic substitution or acid-catalyzed cyclization of diols and ketones, adjusting catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) and solvent polarity (e.g., toluene vs. THF) to optimize regioselectivity. Monitor reaction progress via GC-MS or HPLC, and purify using column chromatography with silica gel (hexane/ethyl acetate gradients). Yield optimization may require temperature control (80–120°C) and inert atmospheres to prevent oxidation .
- Data Sources : Cross-reference synthetic protocols from Reaxys and SciFinder, prioritizing peer-reviewed journals over patents for reproducibility .
Q. Which analytical techniques are critical for confirming the stereochemistry and purity of 4,6-di-sec-butyl-m-dioxane?
- Methodology :
- NMR : Use ¹H/¹³C NMR to identify substituent positions and coupling constants (e.g., axial vs. equatorial conformers in the dioxane ring) .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
- Chromatography : Validate purity via HPLC with UV detection (λ = 210–260 nm) and compare retention times against known standards .
Advanced Research Questions
Q. How can conflicting data on the stability of m-dioxane derivatives under varying pH conditions be systematically addressed?
- Methodology :
Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40–80°C, pH 1–13) with LC-MS monitoring to identify degradation products.
Statistical Analysis : Apply multivariate regression to isolate factors (e.g., steric hindrance from sec-butyl groups) influencing stability .
Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in the dioxane ring) to trace hydrolysis pathways .
- Data Reconciliation : Compare results with EPA-reported degradation profiles for structurally analogous dioxanes .
Q. What computational strategies are effective in predicting the environmental fate of 4,6-di-sec-butyl-m-dioxane?
- Methodology :
- QSPR Models : Train models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps from Gaussian calculations to estimate biodegradation half-lives.
- Molecular Dynamics : Simulate interactions with soil organic matter or aqueous phase micelles using GROMACS .
- Validation : Cross-check predictions against experimental data from OECD 301B biodegradability tests .
Literature and Data Management
Q. How can researchers design a comprehensive literature review strategy for understudied m-dioxane derivatives?
- Methodology :
Database Selection : Prioritize SciFinder, Reaxys, and NIST Chemistry WebBook, using Boolean terms (e.g., "4,6-di-sec-butyl-1,3-dioxane" AND "synthesis") .
Gap Analysis : Map existing data against EPA’s fate information needs (Table Apx A-1 in ) to identify under-researched areas like photolytic degradation.
Citation Tracking : Use backward/forward citation analysis in Web of Science to locate seminal studies .
Experimental Design
Q. What parameters should be prioritized in ecotoxicological assays for 4,6-di-sec-butyl-m-dioxane?
- Methodology :
- Test Organisms : Use Daphnia magna (acute toxicity) and soil microbiota (chronic exposure).
- Endpoint Selection : Measure LC₅₀ (48-hr for Daphnia) and microbial respiration inhibition (ISO 14238).
- Controls : Include structurally similar dioxanes (e.g., 4,4-dimethyl-m-dioxane ) to contextualize toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
